molecular formula C15H10ClNO3 B2701233 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione CAS No. 16512-78-0

1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione

Cat. No. B2701233
CAS RN: 16512-78-0
M. Wt: 287.7
InChI Key: FUUMQIGBAYVFIX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)methyl-3,1-benzoxazine-2,4-dione, commonly referred to as CPB, is a heterocyclic compound that is used in a variety of scientific research applications due to its unique properties. CPB is a highly stable compound that has a wide range of applications, from the synthesis of organic compounds to the development of pharmaceuticals.

Scientific Research Applications

Antituberculosis Activity

1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione and its derivatives have been explored for their potential as antituberculosis agents. Studies have synthesized halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones, assessing their in vitro effectiveness against various strains of mycobacterium. The structure-activity relationship was analyzed to identify the most active compounds, revealing 6-Bromo-3-(4-butylphenyl)-1,3-benzoxazine-2,4-(3H)-dione as a significant contender. This research underscores the compound's potential for developing new antituberculosis medications (Waisser et al., 2007).

Antimicrobial and Antitumor Potential

The benzoxazine derivatives have been synthesized to evaluate their antimicrobial and antitumor activities. The synthesis of fused 1,2,4-triazines from this compound showcases the compound's versatility in forming potent bioactive structures. These derivatives exhibit significant in vitro antimicrobial and antitumor activity, offering insights into designing new therapeutic agents (Abd El-Moneim et al., 2015).

Organic Crystal Engineering

Investigations into the organic crystal engineering aspects of 1,4-piperazine-2,5-diones, related to this compound, offer valuable insights into the hydrogen-bonding behavior and polymorphism of these compounds. Such studies enhance understanding of the solid-state properties, which is critical for pharmaceutical formulation and the development of materials with tailored physical characteristics (Weatherhead-Kloster et al., 2005).

Receptor Ligand Studies

Research on 1,4-Benzoxazin-3(4H)-one derivatives, including structures akin to this compound, has explored their function as ligands for serotonin receptors (5-HT1A and 5-HT2A). These studies contribute to the understanding of structure-activity relationships and the development of compounds with potential psychotropic properties, offering pathways for new drug discovery (Mokrosz et al., 1998).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)20-15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUMQIGBAYVFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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